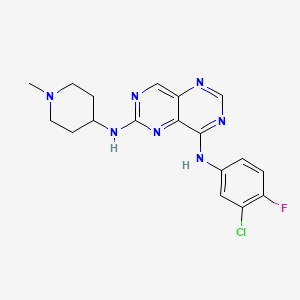

Falnidamol

Description

Falnidamol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.

This compound is a pyrimido-pyrimidine with antitumor activity. BIBX 1382 inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR) thus specifically reversing the aberrant enzymatic activity from overexpressed and constitutively activated EGFR, and subsequently inhibiting cell proliferation and inducing cell differentiation.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFRZXFNZVCRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048399 | |

| Record name | Falnidamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196612-93-8 | |

| Record name | Falnidamol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196612938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Falnidamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Falnidamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALNIDAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MU316797D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Falnidamol's Potent and Specific Inhibition of ABCB1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Falnidamol on ATP-binding cassette (ABC) transporters, with a specific focus on its role as a potent inhibitor of ABCB1 (P-glycoprotein). This compound, a tyrosine kinase inhibitor, has demonstrated significant potential in reversing multidrug resistance (MDR) in cancer cells by directly targeting and inhibiting the efflux function of ABCB1. This document summarizes key quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the relevant pathways and workflows.

Core Findings: this compound as an ABCB1 Inhibitor

Preclinical studies have established this compound as a highly potent and specific inhibitor of the ABCB1 transporter.[1][2][3] Unlike broad-spectrum inhibitors, this compound's activity is targeted towards ABCB1, with no significant effect observed on another key MDR-associated transporter, ABCG2.[1][2] The primary mechanism of action involves the direct binding of this compound to the drug-binding site of the ABCB1 transporter.[1][2] This interaction suppresses the transporter's ATPase activity, a critical process for energy-dependent drug efflux.[1][2][3] Consequently, the efflux of chemotherapeutic agents that are substrates of ABCB1 is reduced, leading to their increased intracellular accumulation and the reversal of the MDR phenotype.[1][2][3] Notably, this compound does not alter the expression levels or the cellular localization of the ABCB1 protein, nor does it affect the AKT or ERK signaling pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound's effect on ABCB1-mediated multidrug resistance.

Table 1: Reversal of Chemotherapeutic Resistance by this compound

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (µM) | Fold Reversal |

| HELA-Col | Doxorubicin | 0 | 15.23 | - |

| 1 | 5.87 | 2.59 | ||

| 2.5 | 2.11 | 7.22 | ||

| 5 | 0.89 | 17.11 | ||

| HELA-Col | Paclitaxel | 0 | 8.76 | - |

| 1 | 3.12 | 2.81 | ||

| 2.5 | 1.05 | 8.34 | ||

| 5 | 0.33 | 26.55 | ||

| SW620-Adr | Doxorubicin | 0 | 21.45 | - |

| 1 | 8.91 | 2.41 | ||

| 2.5 | 3.45 | 6.22 | ||

| 5 | 1.21 | 17.73 | ||

| SW620-Adr | Paclitaxel | 0 | 12.54 | - |

| 1 | 4.87 | 2.57 | ||

| 2.5 | 1.98 | 6.33 | ||

| 5 | 0.76 | 16.50 |

Data extracted from preclinical studies. Fold reversal is calculated as the ratio of the IC50 without this compound to the IC50 with this compound.

Table 2: this compound Binding and ATPase Inhibition

| Parameter | Value |

| Docking Affinity (ABCB1) | -8.853 kcal/mol |

| ABCB1 ATPase Activity Inhibition at 15 µM | ~70% reduction |

The docking affinity suggests a strong interaction between this compound and the ABCB1 drug-binding site. The ATPase activity was reduced to approximately 0.3-fold of the basal activity at a 15 µM concentration of this compound.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction between this compound and ABCB1 transporters.

MTT Assay for Cell Viability and Reversal of MDR

This assay determines the cytotoxic effects of chemotherapeutic agents in the presence and absence of this compound.

-

Cell Seeding: Cancer cells (e.g., HELA, HELA-Col, SW620, SW620-Adr) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated overnight.

-

Treatment:

-

For cytotoxicity of this compound, cells are treated with varying concentrations of this compound alone.

-

For MDR reversal, cells are pre-incubated with non-toxic concentrations of this compound (e.g., 1, 2.5, 5 µM) for 2 hours, followed by the addition of varying concentrations of chemotherapeutic drugs (e.g., doxorubicin, paclitaxel, cisplatin).

-

-

Incubation: Cells are incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Doxorubicin Accumulation and Efflux Assay by Flow Cytometry

This method quantifies the intracellular concentration of the fluorescent chemotherapeutic drug doxorubicin.

-

Cell Preparation: ABCB1-overexpressing cells (e.g., HELA-Col) and their sensitive counterparts (e.g., HELA) are harvested.

-

Accumulation Assay:

-

Cells are incubated with or without this compound (e.g., 5 µM) and a positive control inhibitor (e.g., verapamil) for 2 hours.

-

Doxorubicin (e.g., 10 µM) is then added, and the cells are incubated for another 2 hours.

-

-

Efflux Assay:

-

Cells are first loaded with doxorubicin (e.g., 10 µM) for 2 hours.

-

The cells are then washed and incubated in doxorubicin-free medium with or without this compound (e.g., 5 µM) for a further 2 hours.

-

-

Flow Cytometry Analysis: Cells are washed with ice-cold PBS and analyzed on a flow cytometer. The intracellular fluorescence of doxorubicin is measured to determine its accumulation or retention.

ABCB1 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by ABCB1, which is coupled to its transport function.

-

Reaction Setup: Recombinant human ABCB1 membranes are incubated in a reaction buffer containing MgATP.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A known ABCB1 substrate or inhibitor can be used as a positive control.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 40 minutes) at 37°C.

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the Pgp-Glo™ Assay System. The luminescence or absorbance is measured with a microplate reader.

-

Data Analysis: The ATPase activity is calculated as the difference in phosphate release in the presence and absence of an ABCB1 inhibitor like sodium orthovanadate.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to the ABCB1 protein in a cellular context.

-

Cell Treatment: Intact cells overexpressing ABCB1 are treated with this compound or a vehicle control for a specified time.

-

Thermal Challenge: The cell suspensions are heated to a range of temperatures for a short duration (e.g., 3 minutes) and then cooled.

-

Cell Lysis and Protein Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: The amount of soluble ABCB1 protein in the supernatant is quantified by Western blotting or other protein detection methods.

-

Analysis: A shift in the melting curve of ABCB1 to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

Preclinical Data on Falnidamol for Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Falnidamol (formerly known as BIBX1382) is a small molecule inhibitor that has been investigated for its potential in treating solid tumors. Initially developed as a selective tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), its clinical development for this indication was halted due to unfavorable pharmacokinetic properties, specifically poor oral bioavailability and extensive metabolism. However, subsequent preclinical research has unveiled a potent secondary mechanism of action: the reversal of multidrug resistance (MDR) through the specific inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter. This guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its activity as an MDR reversal agent and summarizing the known information regarding its EGFR inhibition.

Mechanism of Action

This compound exhibits a dual mechanism of action, although its clinical investigation was primarily based on its initial design as an EGFR inhibitor.

Reversal of Multidrug Resistance via ABCB1 Inhibition

Preclinical studies have demonstrated that this compound is a highly potent and specific inhibitor of the ABCB1 transporter, a key factor in the development of MDR in cancer cells.[1] Overexpression of ABCB1 leads to the efflux of various chemotherapeutic agents, reducing their intracellular concentration and efficacy.

This compound has been shown to directly bind to the drug-binding site of the ABCB1 transporter, thereby competitively inhibiting its function.[1] This inhibition leads to increased intracellular accumulation and reduced efflux of ABCB1 substrate chemotherapeutics, such as paclitaxel and doxorubicin, in resistant cancer cells.[1] Mechanistic studies indicate that this compound's MDR reversal activity is not associated with alterations in ABCB1 protein expression or its cellular localization.[1] Furthermore, this effect appears to be independent of the AKT and ERK signaling pathways.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

This compound was originally designed as a selective TKI targeting EGFR.[1] The pyrimido-pyrimidine structure of this compound was intended to inhibit the intracellular tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis.[2] However, due to its poor pharmacokinetic profile observed in clinical trials, extensive preclinical data detailing its specific EGFR inhibition and downstream effects on signaling pathways in various solid tumor models are limited in the public domain.[2]

In Vitro Efficacy

Reversal of Multidrug Resistance

This compound has demonstrated significant efficacy in reversing MDR in various cancer cell lines overexpressing ABCB1.

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal (IC50 without this compound / IC50 with this compound) | Reference |

| HELA-Col (colchicine-resistant) | Paclitaxel | 5 | Not explicitly quantified, but significant sensitization observed | [1][3] |

| HELA-Col (colchicine-resistant) | Doxorubicin | 5 | Not explicitly quantified, but significant sensitization observed | [1][3] |

| HELA-Col (colchicine-resistant) | Cisplatin | 5 | Not explicitly quantified, but significant sensitization observed | [1][3] |

| SW620-Adr (doxorubicin-resistant) | Paclitaxel | 5 | Not explicitly quantified, but significant sensitization observed | [3] |

| SW620-Adr (doxorubicin-resistant) | Doxorubicin | 5 | Not explicitly quantified, but significant sensitization observed | [3] |

| SW620-Adr (doxorubicin-resistant) | Cisplatin | 5 | Not explicitly quantified, but significant sensitization observed | [3] |

Note: While the exact fold reversal is not always provided, the source indicates a significant increase in sensitivity to chemotherapeutic agents in the presence of this compound.

In Vivo Efficacy

Xenograft Models of Multidrug-Resistant Cancer

The in vivo efficacy of this compound in reversing MDR has been evaluated in a xenograft model using multidrug-resistant cancer cells.

| Animal Model | Cell Line | Treatment Groups | Tumor Growth Inhibition | Reference |

| Nude Mice | HELA-Col | Paclitaxel (15 mg/kg) + this compound (30 mg/kg) | Significantly greater than either agent alone (P < 0.01) | [1] |

| Nude Mice | HELA-Col | This compound (30 mg/kg) alone | Not significant | [1] |

| Nude Mice | HELA-Col | Paclitaxel (15 mg/kg) alone | Not significant | [1] |

Pharmacokinetics

Clinical and preclinical studies have revealed that this compound suffers from poor oral bioavailability due to extensive metabolism by aldehyde oxidase (AO).[2][4][5][6]

| Species | Administration | Plasma Clearance | Oral Bioavailability | Key Metabolite | Reference |

| Human | Oral | 25-55 ml/min per kg | ~5% | Pharmacologically inactive metabolite | [2][4] |

| Cynomolgus Monkey | Oral | 118 ml/min per kg | ~6% | BIBU1476 (M1) | [4][6] |

| Cynomolgus Monkey | Intravenous | High | - | BIBU1476 (M1) | [4][6] |

Experimental Protocols

In Vitro Assays for MDR Reversal

-

Cell Lines: Human cervical carcinoma HELA cells and their colchicine-resistant derivative HELA-Col; human colorectal adenocarcinoma SW620 cells and their doxorubicin-resistant derivative SW620-Adr.[1][3]

-

MTT Assay: To assess cytotoxicity and the reversal of drug resistance. Cells are seeded in 96-well plates and treated with varying concentrations of chemotherapeutic agents with or without this compound for 72 hours. Cell viability is determined by adding MTT solution and measuring the absorbance.[1]

-

Colony Formation Assay: HELA-Col cells are seeded in 6-well plates and treated with this compound (5 µM for 6 hours), paclitaxel (1 µM for 4 hours), or a combination. After treatment, cells are cultured for 10 days, and colonies are stained with crystal violet and counted.[1]

-

3D Microsphere Formation Assay: HELA-Col cells are treated similarly to the colony formation assay. After treatment, cells are seeded in ultra-low attachment 96-well plates and cultured for 7 days to form spheroids. The growth of microspheres is then assessed.[1]

-

Doxorubicin Accumulation and Efflux Assay: Cells are incubated with this compound or a positive control (verapamil) before the addition of doxorubicin. Intracellular doxorubicin fluorescence is measured by flow cytometry. For the efflux assay, cells are first loaded with doxorubicin and then incubated with or without this compound, and the remaining intracellular doxorubicin is measured over time.[1]

In Vivo Xenograft Study

-

Animal Model: Female BALB/c nude mice.[1]

-

Tumor Implantation: HELA-Col cells are injected subcutaneously into the flank of the mice.[1]

-

Treatment: When tumors reach a certain volume, mice are randomized into treatment groups: vehicle control, this compound alone (30 mg/kg), paclitaxel alone (15 mg/kg), and the combination of this compound and paclitaxel. Treatments are administered intraperitoneally every 3 days.[1]

-

Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.[1]

Signaling Pathways and Experimental Workflows

This compound's Mechanism in Reversing ABCB1-Mediated Multidrug Resistance

Caption: this compound inhibits the ABCB1 transporter, preventing the efflux of chemotherapeutics and leading to their intracellular accumulation and subsequent cancer cell death.

Experimental Workflow for In Vivo Evaluation of MDR Reversal

Caption: Workflow for the in vivo xenograft study to assess this compound's ability to reverse multidrug resistance in combination with paclitaxel.

Conclusion

The preclinical data for this compound presents a compelling case for its role as a potent and specific ABCB1-mediated MDR reversal agent. In vitro and in vivo studies have consistently demonstrated its ability to re-sensitize resistant solid tumor cells to conventional chemotherapeutics. While its initial development as an EGFR inhibitor was unsuccessful due to pharmacokinetic challenges, its robust activity against a key mechanism of drug resistance warrants further investigation. Future research could focus on developing analogs of this compound with improved pharmacokinetic profiles or exploring its use in combination therapies for tumors known to overexpress ABCB1. This detailed guide provides a foundation for researchers and drug development professionals to understand the preclinical profile of this compound and to inform the design of future studies.

References

- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cynomolgus monkey as a surrogate for human aldehyde oxidase metabolism of the EGFR inhibitor BIBX1382 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative metabolism and pharmacokinetics of the EGFR inhibitor BIBX1382 in chimeric NOG-TKm30 mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Interaction of Falnidamol with the ABCB1 Drug-Binding Site: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between Falnidamol, a tyrosine kinase inhibitor, and the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, a key factor in multidrug resistance (MDR) in cancer. This document, intended for researchers, scientists, and drug development professionals, details the mechanism by which this compound inhibits ABCB1 function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Interaction Mechanism

This compound has been identified as a highly potent and specific inhibitor of the ABCB1 transporter.[1][2][3][4] Mechanistic studies reveal that this compound directly binds to the drug-binding site of the ABCB1 transporter.[1][2][3] This interaction is primarily driven by hydrophobic forces, with a significant binding affinity. This direct binding event leads to the suppression of ABCB1's ATPase activity, which is crucial for its function.[1][2][3][5] By inhibiting ATP hydrolysis, this compound effectively reduces the transporter's ability to efflux chemotherapeutic agents, leading to their increased intracellular accumulation and ultimately overcoming MDR.[1][2][3] Notably, this compound does not alter the expression or cellular localization of the ABCB1 protein, nor does it affect the AKT or ERK signaling pathways at concentrations effective for MDR reversal.[1][2][3][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's interaction with ABCB1.

| Parameter | Value | Cell Lines Tested/Method |

| Binding Affinity (Docking) | -8.853 kcal/mol | Molecular Docking |

| ATPase Activity Inhibition | Reduces activity to ~0.3-fold of basal at 15 µM | ABCB1 overexpressing cell membranes |

| MDR Reversal Concentration | 1, 2.5, and 5 µM | HELA-Col, SW620-Adr |

Table 1: Key Quantitative Data on this compound-ABCB1 Interaction [2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ABCB1 ATPase Activity Assay

The vanadate-sensitive ATPase activity of ABCB1 was measured to determine the effect of this compound.[2]

-

Membrane Preparation: Cell membranes overexpressing ABCB1 were isolated.

-

Incubation: The membranes were incubated with various concentrations of this compound for 5 minutes.

-

Reaction Initiation: The ATPase reaction was initiated by adding 5 mM Mg²⁺ ATP.

-

Signal Detection: After a 30-minute incubation, the luminescence signals of the released inorganic phosphate (Pi) were detected.

-

Data Analysis: The change in relative light units was calculated by comparing the samples treated with this compound to those treated with Na₃VO₄ (a potent ATPase inhibitor).[2]

Intracellular Doxorubicin Accumulation and Efflux Assay

Flow cytometry was utilized to assess the impact of this compound on the accumulation and efflux of doxorubicin, a known ABCB1 substrate.[1][3]

-

Cell Seeding: ABCB1-overexpressing cells (e.g., HELA-Col) and their sensitive counterparts (e.g., HELA) were seeded in 6-well plates.

-

Doxorubicin Treatment: Cells were treated with 10 µM doxorubicin for 30 minutes.

-

This compound Treatment: For efflux experiments, cells were further incubated with or without this compound.

-

Flow Cytometry Analysis: The intracellular fluorescence of doxorubicin was measured at various time points using a flow cytometer to determine accumulation and efflux rates.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm the direct binding of this compound to the ABCB1 protein in a cellular context.[1][2]

-

Cell Treatment: HELA-Col cells were treated with either a vehicle control or this compound.

-

Heating: The cell lysates were subjected to a temperature gradient.

-

Protein Harvesting: Soluble protein fractions were harvested by centrifugation.

-

Western Blot Analysis: The amount of soluble ABCB1 protein at different temperatures was quantified by Western blot to assess thermal stability. An increase in thermal stability in the presence of this compound indicates direct binding.[2]

Visualizing the Molecular Interaction and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the workflow of key experiments.

Caption: Proposed mechanism of this compound in reversing ABCB1-mediated multidrug resistance.

Caption: Workflow for determining the inhibitory effect of this compound on ABCB1 ATPase activity.

Caption: Experimental workflow for confirming the direct binding of this compound to ABCB1 via CETSA.

Conclusion

The collective evidence strongly indicates that this compound functions as a potent and specific inhibitor of the ABCB1 transporter by directly engaging with its drug-binding site.[1][2][3][4] This interaction competitively inhibits the binding of chemotherapeutic substrates and suppresses the essential ATPase activity of the transporter.[1][2] These findings underscore the potential of this compound as a valuable agent in combination therapies to overcome multidrug resistance in cancer treatment. Further clinical evaluation is warranted to translate these preclinical findings into effective therapeutic strategies.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Falnidamol's Impact on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Falnidamol, a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells.[1][2][3] Preclinical studies have elucidated its primary mechanism of action, which centers on the direct inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein. This guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Cellular Pathway Affected: ABCB1-Mediated Multidrug Resistance

The predominant cellular pathway influenced by this compound is the ABCB1-mediated efflux of chemotherapeutic agents, a key driver of multidrug resistance in various cancers.[1][2][3] this compound acts as a potent and specific inhibitor of the ABCB1 transporter.[1][2][3]

Mechanism of Action:

-

Direct Binding: this compound directly binds to the drug-binding site of the ABCB1 transporter.[1][2] Docking analysis has revealed a strong interaction, with an affinity value of -8.853 kcal/mol.[2] This binding is primarily driven by hydrophobic interactions.[2]

-

Inhibition of Efflux Function: By binding to ABCB1, this compound competitively inhibits the efflux of various chemotherapeutic drugs that are substrates of this transporter.[1][2] This leads to an increased intracellular accumulation of these agents in resistant cancer cells.[1][2]

-

Suppression of ATPase Activity: The function of the ABCB1 transporter is ATP-dependent. This compound has been shown to suppress the ATPase activity of ABCB1 in a concentration-dependent manner, thereby impairing its ability to pump drugs out of the cell.[1][2]

It is crucial to note that this compound's effect on reversing MDR is specific to the ABCB1 transporter and is not observed in cells where MDR is mediated by other transporters like ABCG2.[1][2]

Unaffected Signaling Pathways

Mechanistic studies have indicated that at concentrations effective for reversing MDR (up to 5 µM), this compound does not significantly impact the following key signaling pathways:[1][2]

-

AKT Pathway: No significant change in the phosphorylation of AKT was observed.[1][2]

-

ERK Pathway: Similarly, the phosphorylation of ERK remained unaffected by this compound at these concentrations.[1][2]

This specificity is a key advantage, as it suggests that this compound's MDR reversal activity is not a result of broad-spectrum kinase inhibition that could lead to off-target effects. However, at higher concentrations (15 µM), this compound has been shown to inhibit the phosphorylation of both AKT and ERK.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (µM) - Chemo Alone | IC50 (µM) - Chemo + this compound | Fold Reversal |

| HELA-Col | Paclitaxel | 5 | >10 | ~1 | >10 |

| HELA-Col | Doxorubicin | 5 | ~20 | ~2 | 10 |

| SW620-Adr | Paclitaxel | 5 | ~7.5 | ~0.5 | 15 |

| SW620-Adr | Doxorubicin | 5 | ~15 | ~1.5 | 10 |

Data synthesized from graphical representations in preclinical studies.[4]

Table 2: Biophysical and Functional Parameters of this compound

| Parameter | Value |

| Non-toxic concentration in various cell lines | < 5 µM[2] |

| Binding affinity to ABCB1 (docking analysis) | -8.853 kcal/mol[2] |

| Maximum inhibition of ABCB1 ATPase activity | ~70% reduction at 15 µM[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

4.1. Cell Viability and Cytotoxicity (MTT Assay)

-

Objective: To determine the cytotoxicity of this compound and its effect on the efficacy of chemotherapeutic agents.

-

Protocol:

-

Cells (e.g., HELA, HELA-Col, SW620, SW620-Adr) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight.[2]

-

For cytotoxicity assessment, cells are treated with varying concentrations of this compound for 72 hours.

-

For MDR reversal studies, cells are pre-incubated with non-toxic concentrations of this compound (e.g., 1, 2.5, 5 µM) for 2 hours.[2]

-

Following pre-incubation, various concentrations of chemotherapeutic agents (e.g., paclitaxel, doxorubicin) are added, and the cells are incubated for an additional 72 hours.[2]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

IC50 values are calculated from the dose-response curves.

-

4.2. Intracellular Drug Accumulation and Efflux (Flow Cytometry)

-

Objective: To quantify the effect of this compound on the intracellular accumulation and retention of a fluorescent chemotherapeutic agent (e.g., doxorubicin).

-

Protocol for Accumulation:

-

Cells are seeded in 6-well plates (1 x 10⁶ cells per well) and incubated for 24 hours.[2]

-

Cells are then treated with a non-toxic concentration of this compound (e.g., 5 µM) or a positive control (e.g., verapamil) for 2 hours.[2]

-

A fluorescent substrate of ABCB1, such as doxorubicin (10 µM), is added and incubated for an additional 2 hours.[2]

-

Cells are harvested, washed with cold PBS, and resuspended in PBS.

-

The intracellular fluorescence of doxorubicin is measured using a flow cytometer.

-

-

Protocol for Efflux:

-

Cells are seeded as described above and incubated for 24 hours.

-

Cells are loaded with doxorubicin (10 µM) for 30 minutes.[2]

-

After loading, cells are washed and incubated in a drug-free medium with or without this compound for a specified time to allow for efflux.

-

The remaining intracellular doxorubicin fluorescence is quantified by flow cytometry.

-

4.3. ABCB1 ATPase Activity Assay

-

Objective: To measure the effect of this compound on the ATP hydrolysis activity of the ABCB1 transporter.

-

Protocol:

-

Membrane vesicles from cells overexpressing ABCB1 are prepared.

-

The ATPase activity is assayed by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

The reaction is initiated by adding ATP to the membrane vesicles in the presence of varying concentrations of this compound.

-

The amount of released Pi is quantified using a colorimetric method (e.g., using a malachite green-based reagent) and measured with a microplate reader.[1][3]

-

4.4. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of this compound to the ABCB1 protein in a cellular context.

-

Protocol:

-

Intact cells (e.g., HELA-Col) are treated with this compound or a vehicle control.

-

The treated cells are heated to various temperatures, causing protein denaturation and aggregation.

-

The remaining soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble ABCB1 protein at each temperature is determined by Western blotting.[1]

-

The binding of this compound to ABCB1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.[2]

-

Visualizations

Diagram 1: Proposed Mechanism of this compound in Reversing ABCB1-Mediated MDR

Caption: this compound inhibits the ABCB1 transporter, blocking drug efflux and leading to apoptosis.

Diagram 2: Experimental Workflow for Evaluating this compound's MDR Reversal Activity

Caption: Workflow for characterizing this compound's effect on multidrug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Falnidamol's Impact on AKT and ERK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falnidamol, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), has been investigated for its potential to overcome multidrug resistance (MDR) in cancer cells. Preclinical studies have explored its mechanism of action, including its effects on key cellular signaling pathways. This technical guide provides an in-depth analysis of this compound's impact on the AKT and ERK signaling pathways, summarizing the available quantitative data, detailing experimental protocols, and visualizing the involved pathways and workflows. The evidence indicates a concentration-dependent effect of this compound on AKT and ERK phosphorylation, with no significant impact at concentrations effective for MDR reversal, but inhibitory effects at higher concentrations.[1][2]

Introduction to this compound and Signaling Pathways

This compound is a small molecule inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] The AKT (also known as Protein Kinase B) and ERK (Extracellular signal-regulated kinase) pathways are two major downstream signaling cascades of EGFR. Both pathways are central to cell fate decisions, and their dysregulation is a hallmark of many cancers. Understanding the interaction of therapeutic agents like this compound with these pathways is critical for elucidating their full mechanism of action and potential therapeutic applications.

Quantitative Data Summary

The primary research on this compound's effect on AKT and ERK signaling demonstrates a clear concentration-dependent relationship. At a concentration of 5 µM, which is effective in reversing ABCB1-mediated multidrug resistance, this compound shows no significant effect on the phosphorylation of either AKT or ERK.[1][2] However, at a higher concentration of 15 µM, this compound significantly inhibits the phosphorylation of both kinases.[1][2]

Table 1: Effect of this compound on AKT and ERK Phosphorylation

| Concentration | Target | Effect on Phosphorylation | Cell Lines | Duration of Treatment |

| 5 µM | p-AKT, p-ERK | No significant change | HELA, HELA-Col | Up to 72 hours |

| 15 µM | p-AKT, p-ERK | Significant inhibition | HELA, HELA-Col | Not specified |

Note: The available literature does not provide specific quantitative values for the percentage of inhibition at 15 µM.

Experimental Protocols

The following is a detailed methodology for assessing the impact of this compound on the AKT and ERK signaling pathways, based on the procedures described in the cited preclinical study.[1]

Cell Culture and Treatment

-

Cell Lines: Human cervical cancer cell line (HELA) and its colchicine-resistant subline (HELA-Col) are utilized.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are seeded and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing this compound at the desired concentrations (e.g., 5 µM and 15 µM) or the vehicle control (DMSO). Cells are incubated for the specified duration (e.g., up to 72 hours).

Western Blot Analysis for Protein Phosphorylation

This protocol outlines the key steps for determining the phosphorylation status of AKT and ERK.

-

Cell Lysis:

-

After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

The cell lysates are scraped and collected into microcentrifuge tubes.

-

Lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

The supernatant containing the protein extract is collected, and the protein concentration is determined using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

-

The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Following electrophoresis, the separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The PVDF membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A 1:1000 dilution is typically used.

-

After incubation, the membrane is washed three times with TBST for 10 minutes each.

-

The membrane is subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:1000 dilution for 1 hour at room temperature.

-

The membrane is washed again three times with TBST for 10 minutes each.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

-

The chemiluminescent signal is captured using an imaging system.

-

The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

-

Signaling Pathway and Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways and experimental procedures.

Caption: A simplified diagram of the AKT and ERK signaling pathways downstream of EGFR, indicating the inhibitory effect of 15 µM this compound.

Caption: A flowchart illustrating the key steps in the Western blot protocol to analyze AKT and ERK phosphorylation.

Discussion

The available data suggest that this compound's effect on the AKT and ERK signaling pathways is not its primary mechanism for reversing multidrug resistance at therapeutic concentrations (5 µM).[1][2] The inhibition of AKT and ERK phosphorylation at a higher concentration (15 µM) indicates that this compound can engage these pathways, which may have implications for its broader anticancer activity or potential off-target effects at elevated doses.

The lack of effect at 5 µM suggests that this compound's MDR reversal is likely due to its direct interaction with drug efflux pumps like ABCB1, as proposed in the primary literature.[1] The inhibition of AKT and ERK at higher concentrations could contribute to cytotoxicity and may be a desirable attribute in cancer therapy, as both pathways are often hyperactivated in tumors. However, further studies are required to determine the precise IC50 of this compound for AKT and ERK inhibition and to understand the clinical relevance of this finding.

Conclusion

This compound exhibits a concentration-dependent impact on the AKT and ERK signaling pathways. At concentrations relevant to its MDR-reversing activity, it does not significantly alter the phosphorylation of AKT or ERK. However, at higher concentrations, it demonstrates inhibitory effects on both pathways. This technical guide provides a comprehensive overview of the current understanding, supported by experimental protocols and visual diagrams, to aid researchers and drug development professionals in further investigating the multifaceted mechanism of action of this compound. Future research should focus on obtaining more granular quantitative data on the inhibition of these pathways and exploring the therapeutic implications of this dual activity.

References

Falnidamol as a Potent Chemosensitizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falnidamol (formerly BIBX 1382), an orally active pyrimido-pyrimidine compound, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Beyond its primary mechanism of action, preclinical evidence has robustly demonstrated its role as a potent chemosensitizer, particularly in the context of multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp).[3][4] This technical guide provides an in-depth overview of the core preclinical findings, detailing the mechanism of action, quantitative efficacy, and the experimental protocols utilized to investigate this compound's chemosensitizing properties. Additionally, this guide explores its synergistic effects in combination with conventional chemotherapeutics through alternative pathways.

Core Mechanism of Chemosensitization: ABCB1 Inhibition

This compound has been identified as a highly potent and specific inhibitor of the ABCB1 transporter.[3][4] Overexpression of ABCB1 is a primary mechanism of MDR in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thereby reducing their intracellular concentration and efficacy.[3] this compound reverses this resistance by directly interacting with the ABCB1 transporter.

Direct Interaction and Functional Inhibition

Mechanistic studies have revealed that this compound directly binds to the drug-binding site of the ABCB1 transporter.[3][4] This interaction inhibits the transporter's efflux function, leading to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[3] Furthermore, this compound has been shown to suppress the ATPase activity of ABCB1 in a concentration-dependent manner, which is crucial for the energy-dependent efflux of substrates.[3]

It is noteworthy that at concentrations effective for reversing MDR, this compound does not significantly impact the AKT or ERK signaling pathways, indicating that its chemosensitizing effect is not primarily mediated through the inhibition of these pathways.[3] Moreover, this compound's inhibitory activity is specific to ABCB1, as it does not reverse MDR mediated by the ABCG2 transporter.[3][4]

References

- 1. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of oral chemotherapeutic reversal agents for treating multidrug resistance cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Falnidamol for In Vitro Reversal of Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively effluxes a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3] Falnidamol, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), has been identified as a potent and specific inhibitor of the ABCB1 transporter.[1][2] Preclinical studies have demonstrated that this compound can effectively reverse ABCB1-mediated MDR in vitro and in vivo by inhibiting the efflux function of the transporter.[1][2][3]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in reversing MDR. The described assays are crucial for researchers engaged in the discovery and development of novel MDR reversal agents.

Mechanism of Action of this compound in MDR Reversal

This compound reverses ABCB1-mediated multidrug resistance primarily by directly interacting with the transporter and inhibiting its function. Mechanistic studies have revealed the following key aspects of its action:

-

Inhibition of Efflux Function : this compound significantly reduces the efflux of chemotherapeutic agents that are substrates of ABCB1, leading to their increased intracellular accumulation in resistant cancer cells.[1][2]

-

Suppression of ATPase Activity : The energy required for the efflux of drugs by ABCB1 is derived from ATP hydrolysis. This compound has been shown to suppress the ATPase activity of the ABCB1 transporter.[1][2]

-

Direct Binding to ABCB1 : Docking analyses and cellular thermal shift assays have indicated that this compound directly binds to the drug-binding site of the ABCB1 transporter.[1][2]

-

No Effect on ABCB1 Expression or Localization : Importantly, this compound does not alter the expression levels or the cellular localization of the ABCB1 protein.[1][2]

-

Independence from AKT/ERK Pathways : The MDR reversal effect of this compound is not mediated through the AKT or ERK signaling pathways.[1][2]

Figure 1: Proposed mechanism of this compound in reversing ABCB1-mediated MDR.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

This table summarizes the cytotoxic effects of this compound alone on various cancer cell lines, including parental sensitive cells and their multidrug-resistant counterparts overexpressing ABCB1. The data indicates that at concentrations effective for MDR reversal (≤ 5 µM), this compound exhibits low cytotoxicity.[1][4]

| Cell Line | Type | IC50 of this compound (µM) |

| HELA | Human cervical cancer (sensitive) | > 5 |

| HELA-Col | Human cervical cancer (resistant) | > 5 |

| SW620 | Human colon cancer (sensitive) | > 5 |

| SW620-Adr | Human colon cancer (resistant) | > 5 |

| HEK293-Vector | Human embryonic kidney (control) | > 5 |

| HEK293-ABCB1 | Human embryonic kidney (ABCB1-overexpressing) | > 5 |

Table 2: Reversal of Chemotherapeutic Resistance by this compound

This table presents the half-maximal inhibitory concentrations (IC50) of common chemotherapeutic agents in sensitive and resistant cell lines in the presence and absence of this compound. A significant decrease in the IC50 values in resistant cells upon treatment with this compound demonstrates its potent MDR reversal activity.[5] Verapamil is included as a positive control inhibitor of ABCB1.[1]

| Cell Line | Chemotherapeutic Agent | IC50 (µM) without Inhibitor | IC50 (µM) with 5 µM this compound | IC50 (µM) with 5 µM Verapamil |

| HELA | Paclitaxel | 0.02 ± 0.003 | - | - |

| HELA-Col | Paclitaxel | 2.1 ± 0.15 | 0.05 ± 0.006 | 0.04 ± 0.005 |

| HELA | Doxorubicin | 0.15 ± 0.02 | - | - |

| HELA-Col | Doxorubicin | 4.2 ± 0.31 | 0.21 ± 0.03 | 0.18 ± 0.02 |

| SW620 | Paclitaxel | 0.03 ± 0.004 | - | - |

| SW620-Adr | Paclitaxel | 3.5 ± 0.28 | 0.07 ± 0.008 | 0.06 ± 0.007 |

| SW620 | Doxorubicin | 0.22 ± 0.03 | - | - |

| SW620-Adr | Doxorubicin | 5.8 ± 0.45 | 0.31 ± 0.04 | 0.27 ± 0.03 |

| *P < 0.05 compared to the group without an inhibitor. |

Experimental Protocols

Figure 2: Overview of the in vitro assay workflow for evaluating this compound.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This assay determines the concentration of this compound that is non-toxic to the cells and its effectiveness in sensitizing resistant cells to chemotherapeutic agents.[1]

Materials:

-

Sensitive and resistant cancer cell lines (e.g., HELA and HELA-Col, SW620 and SW620-Adr)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

Chemotherapeutic agents (e.g., Paclitaxel, Doxorubicin)

-

Verapamil (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

For Cytotoxicity Assay: Add varying concentrations of this compound to the wells.

-

For MDR Reversal Assay: Pre-incubate the cells with non-toxic concentrations of this compound (e.g., 1, 2.5, 5 µM) or Verapamil for 2 hours. Then, add serial dilutions of the chemotherapeutic agent.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values.

Drug Accumulation and Efflux Assay (Flow Cytometry)

This assay measures the effect of this compound on the intracellular accumulation and retention of fluorescent substrates of ABCB1, such as doxorubicin or rhodamine 123.[1][6][7]

Materials:

-

Sensitive and resistant cancer cell lines

-

This compound

-

Doxorubicin or Rhodamine 123

-

Verapamil (positive control)

-

PBS (Phosphate-Buffered Saline)

-

Flow cytometer

Protocol for Doxorubicin Accumulation:

-

Harvest and resuspend cells in culture medium.

-

Pre-incubate the cells with or without this compound or Verapamil for 2 hours at 37°C.

-

Add doxorubicin to the cell suspension and incubate for another 2 hours at 37°C.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in PBS and analyze the intracellular fluorescence of doxorubicin using a flow cytometer.

Protocol for Doxorubicin Efflux:

-

Incubate the cells with doxorubicin for 2 hours at 37°C.

-

Wash the cells with ice-cold PBS to remove extracellular doxorubicin.

-

Resuspend the cells in fresh medium with or without this compound or Verapamil and incubate for 2 hours at 37°C to allow for drug efflux.

-

Wash the cells twice with ice-cold PBS.

-

Analyze the remaining intracellular doxorubicin fluorescence by flow cytometry.

P-glycoprotein (ABCB1) ATPase Activity Assay

This assay determines the effect of this compound on the ATP hydrolysis activity of the ABCB1 transporter, which is essential for its drug efflux function.[1][8][9]

Materials:

-

Recombinant human P-gp membranes

-

This compound

-

Verapamil (positive control substrate)

-

Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor)

-

Mg-ATP

-

Assay buffer

-

ATP detection reagent (e.g., P-gp-Glo™ Assay Systems kit)

-

Luminometer

Protocol:

-

Prepare reaction mixtures containing recombinant human P-gp membranes and either the test compound (this compound), a positive control (Verapamil), an inhibitor (Na3VO4), or buffer alone.

-

Initiate the reaction by adding Mg-ATP and incubate at 37°C for 40 minutes.

-

Stop the reaction and add the ATP detection reagent.

-

Incubate at room temperature for 20 minutes to allow for the luminescent signal to develop.

-

Measure the luminescence using a luminometer.

-

The P-gp ATPase activity is determined by the difference in luminescence between the Na3VO4-treated sample and the untreated or drug-treated samples. A decrease in ATP consumption (higher luminescence) in the presence of this compound indicates inhibition of ATPase activity.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound as a multidrug resistance reversal agent. By employing these assays, researchers can effectively characterize the potency and mechanism of action of this compound and other potential ABCB1 inhibitors. The data generated from these studies are critical for the preclinical development of novel therapeutic strategies to overcome MDR in cancer.

References

- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: In Vitro Combination of Falnidamol and Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Falnidamol in combination with the chemotherapeutic agent doxorubicin. The protocols and data presented herein are intended to facilitate research into overcoming multidrug resistance (MDR) in cancer cell lines.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy.[1] Its efficacy, however, is often limited by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1).[2][3] this compound, a selective EGFR tyrosine kinase inhibitor, has been identified as a potent and specific inhibitor of the ABCB1 transporter.[2][4] By inhibiting ABCB1, this compound effectively reverses MDR and enhances the cytotoxic effects of doxorubicin in resistant cancer cells.[2]

Mechanism of Action: Reversal of ABCB1-Mediated Multidrug Resistance

This compound's primary mechanism in synergizing with doxorubicin is the direct inhibition of the ABCB1 transporter.[2] In MDR cancer cells, ABCB1 is overexpressed and functions as an efflux pump, actively removing chemotherapeutic drugs like doxorubicin from the cell, thereby reducing their intracellular concentration and cytotoxic effect.[2][3] this compound binds to the drug-binding site of the ABCB1 transporter, inhibiting its ATPase activity and efflux function.[2] This inhibition leads to an increased intracellular accumulation of doxorubicin, restoring its therapeutic efficacy in resistant cells.[2] Notably, this effect is specific to ABCB1-overexpressing cells, with no significant impact on doxorubicin's cytotoxicity in sensitive cells that do not overexpress this transporter.[2]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in combination with doxorubicin in vitro.

Table 1: Effect of this compound on the IC50 of Doxorubicin in ABCB1-Overexpressing and Sensitive Cell Lines. [2]

| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin + 1.25 µM this compound IC50 (µM) | Doxorubicin + 2.5 µM this compound IC50 (µM) | Doxorubicin + 5 µM this compound IC50 (µM) |

| HELA | 0.23 ± 0.03 | 0.21 ± 0.02 | 0.19 ± 0.02 | 0.18 ± 0.03 |

| HELA-Col | 9.87 ± 0.76 | 3.65 ± 0.21 | 1.54 ± 0.13 | 0.43 ± 0.05 |

| SW620 | 0.15 ± 0.02 | 0.14 ± 0.01 | 0.13 ± 0.02 | 0.12 ± 0.01 |

| SW620-Adr | 7.54 ± 0.53 | 2.87 ± 0.19 | 1.21 ± 0.11 | 0.35 ± 0.04 |

Table 2: Reversal Fold of this compound on Doxorubicin Resistance.

| Cell Line | This compound Concentration (µM) | Reversal Fold |

| HELA-Col | 1.25 | 2.70 |

| 2.5 | 6.41 | |

| 5 | 22.95 | |

| SW620-Adr | 1.25 | 2.63 |

| 2.5 | 6.23 | |

| 5 | 21.54 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of doxorubicin in combination with this compound.

Materials:

-

Cancer cell lines (e.g., HELA, HELA-Col, SW620, SW620-Adr)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Doxorubicin hydrochloride

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment:

-

Prepare serial dilutions of doxorubicin in complete medium.

-

Prepare solutions of this compound at desired concentrations (e.g., 1.25, 2.5, and 5 µM) in complete medium.

-

Treat the cells with doxorubicin alone or in combination with this compound. Include a vehicle control (medium with DMSO).

-

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Doxorubicin Accumulation and Efflux Assay

This protocol measures the effect of this compound on the intracellular accumulation and retention of doxorubicin.

Materials:

-

HELA and HELA-Col cells

-

6-well plates

-

Complete cell culture medium

-

Doxorubicin (10 µM)

-

This compound (5 µM)

-

Verapamil (5 µM, as a positive control)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure for Doxorubicin Accumulation:

-

Cell Seeding: Seed HELA and HELA-Col cells in 6-well plates at a density of 1 x 10^6 cells per well and incubate for 24 hours.[2]

-

Pre-treatment: Treat the cells with 5 µM this compound or 5 µM verapamil for 2 hours.[2]

-

Doxorubicin Incubation: Add 10 µM doxorubicin to the wells and incubate for another 2 hours.[2]

-

Cell Collection: Wash the cells with ice-cold PBS, trypsinize, and collect them by centrifugation.

-

Flow Cytometry: Resuspend the cell pellet in PBS and analyze the intracellular doxorubicin fluorescence using a flow cytometer.

Procedure for Doxorubicin Efflux:

-

Cell Seeding: Seed HELA and HELA-Col cells in 6-well plates at a density of 1 x 10^6 cells per well and incubate for 24 hours.[2]

-

Doxorubicin Loading: Treat the cells with 10 µM doxorubicin for 30 minutes to load the cells with the drug.[2]

-

Efflux Period: Wash the cells to remove extracellular doxorubicin and resuspend them in fresh medium with or without 5 µM this compound.

-

Incubation: Incubate for a defined period (e.g., 1-2 hours) to allow for drug efflux.

-

Cell Collection and Analysis: Collect the cells and analyze the remaining intracellular doxorubicin fluorescence by flow cytometry as described above.

Protocol 3: Colony Formation Assay

This assay assesses the long-term effect of the drug combination on the proliferative capacity of single cells.

Materials:

-

Cancer cell lines (e.g., HELA-Col)

-

6-well plates

-

Complete cell culture medium

-

Doxorubicin

-

This compound

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Drug Treatment: After 24 hours, treat the cells with doxorubicin, this compound, or the combination at desired concentrations.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh drug-containing medium every 3-4 days.

-

Colony Staining:

-

Wash the wells with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

-

Washing and Drying: Gently wash the wells with water and allow the plates to air dry.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Conclusion

The combination of this compound and doxorubicin presents a promising strategy to overcome ABCB1-mediated multidrug resistance in cancer cells. The provided protocols and data serve as a foundation for further in vitro investigation into this synergistic interaction. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions.

References

- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: 3D Microsphere Formation Assay with Falnidamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falnidamol is a tyrosine kinase inhibitor (TKI) that has been identified as a potent and specific inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp).[1][2][3] The overexpression of ABCB1 is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy by actively effluxing a wide range of anticancer drugs.[1][2][3] this compound has been shown to reverse this resistance, thereby sensitizing MDR cancer cells to conventional chemotherapeutic agents.

Three-dimensional (3D) cell culture models, such as microspheres or spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. These models are invaluable for assessing the efficacy of anticancer drugs and resistance modulators. This document provides detailed application notes and protocols for utilizing a 3D microsphere formation assay to evaluate the ability of this compound to overcome ABCB1-mediated multidrug resistance.

Mechanism of Action of this compound in Reversing Multidrug Resistance

This compound reverses ABCB1-mediated MDR by directly binding to the transporter and inhibiting its efflux function.[1][2][3] This leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1, ultimately restoring their cytotoxic effects. Mechanistic studies have shown that at concentrations effective for reversing MDR, this compound does not alter the expression or cellular localization of the ABCB1 protein.[1] Furthermore, its MDR-reversing activity is independent of the AKT and ERK signaling pathways.[1]

References

- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of co-delivery of paclitaxel and curcumin by transferrin-targeted PEG-PE-based mixed micelles on resistant ovarian cancer in 3-D spheroids and in vivo tumors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Falnidamol Concentration for Reversing Multidrug Resistance (MDR)

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Falnidamol to reverse multidrug resistance (MDR) in cancer cells. Find answers to frequently asked questions and troubleshoot your experiments for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in reversing MDR?

This compound is a highly potent and specific inhibitor of the ABCB1 transporter, also known as P-glycoprotein (P-gp).[1][2][3] It directly binds to the drug-binding site of the ABCB1 transporter, inhibiting its efflux function.[1][2] This leads to an increased intracellular accumulation of chemotherapeutic agents that are substrates of ABCB1, thereby overcoming MDR.[1][2] this compound has been shown to suppress the ATPase activity of ABCB1, which is essential for its transport function.[1]

Q2: At what concentrations is this compound effective in reversing MDR without causing significant cytotoxicity?

Preclinical studies have shown that this compound effectively reverses ABCB1-mediated MDR at non-toxic concentrations.[1] For in vitro studies, concentrations of 1 µM, 2.5 µM, and 5 µM have been successfully used to reverse MDR without significant cytotoxic effects on various cell lines.[1] It is recommended to determine the optimal non-toxic concentration for your specific cell line using a cytotoxicity assay, such as the MTT assay.[1]

Q3: Does this compound affect the expression or cellular localization of the ABCB1 transporter?

No, studies have demonstrated that this compound does not alter the protein expression levels or the cellular localization of the ABCB1 transporter.[1][2] Its mechanism of MDR reversal is based on the direct inhibition of the transporter's function.[1]

Q4: Are the AKT or ERK signaling pathways involved in this compound-mediated MDR reversal?

The AKT and ERK signaling pathways are not involved in the reversal of ABCB1-mediated MDR by this compound at its effective MDR-reversing concentrations.[1][2]

Q5: Is this compound specific to ABCB1-mediated MDR?

Yes, current research indicates that this compound specifically reverses ABCB1-mediated MDR and does not affect MDR mediated by other transporters like ABCG2.[1][2][4]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| High cytotoxicity observed at intended MDR reversal concentrations. | Cell line is particularly sensitive to this compound. | Perform a dose-response curve (e.g., MTT assay) to determine the IC10 or highest non-toxic concentration for your specific cell line. Start with lower concentrations (e.g., 0.5 µM) and titrate up. |

| Inconsistent or no reversal of MDR observed. | 1. Suboptimal concentration of this compound.2. The MDR of the cell line is not mediated by ABCB1.3. Incorrect experimental timing. | 1. Titrate this compound concentration (e.g., 1, 2.5, 5, 10 µM) to find the optimal reversal concentration for your cell line.2. Confirm ABCB1 overexpression in your resistant cell line using Western Blot or qPCR. Test for the involvement of other MDR transporters.3. Pre-incubate the cells with this compound for a sufficient time (e.g., 2 hours) before adding the chemotherapeutic agent to allow for inhibition of the ABCB1 pump.[1] |

| Variable results in drug accumulation assays (e.g., flow cytometry). | 1. Insufficient inhibition of ABCB1 efflux activity.2. Issues with the fluorescent substrate (e.g., doxorubicin, rhodamine 123). | 1. Ensure the this compound pre-incubation step is performed correctly and at an optimal concentration.2. Check the concentration and stability of the fluorescent substrate. Run appropriate controls, including resistant cells without this compound and parental sensitive cells. |

| Unexpected changes in cell signaling pathways. | This compound concentration is too high. | High concentrations of this compound (e.g., 15 µM) may inhibit pathways like AKT and ERK.[1] Ensure you are using concentrations specifically optimized for MDR reversal (typically ≤ 5 µM). |

Data Presentation

Table 1: Recommended this compound Concentrations for In Vitro MDR Reversal Studies

| Cell Type Examples | Recommended Concentration Range | Key Considerations |

| ABCB1-overexpressing cancer cell lines (e.g., HELA-Col, SW620-Adr) | 1 µM - 5 µM[1] | Always perform a preliminary cytotoxicity assay to confirm the non-toxic concentration range for your specific cell line. |

Table 2: Effect of this compound on IC50 of Chemotherapeutic Drugs in ABCB1-Overexpressing Cells

| Cell Line | Chemotherapeutic Drug | This compound Concentration | Fold Reversal (Approximate) |

| HELA-Col | Doxorubicin | 5 µM | ~10-15 |

| HELA-Col | Paclitaxel | 5 µM | ~12-18 |

| SW620-Adr | Doxorubicin | 5 µM | ~8-12 |

| SW620-Adr | Paclitaxel | 5 µM | ~9-14 |

Note: Fold reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of this compound. The values presented are illustrative and may vary between experiments.

Experimental Protocols

1. Determining Non-toxic Concentration of this compound using MTT Assay

-

Objective: To identify the concentration range of this compound that does not exhibit significant cytotoxicity to be used in MDR reversal experiments.

-

Methodology:

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[1]

-

Treat the cells with a series of increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 15, 20 µM) for 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The concentrations that result in >80% cell viability are considered non-toxic.[1]

-

2. In Vitro MDR Reversal Assay

-

Objective: To evaluate the ability of this compound to reverse resistance to a specific chemotherapeutic agent.

-

Methodology:

-

Seed resistant cells in a 96-well plate as described above.

-

Pre-incubate the cells with non-toxic concentrations of this compound (e.g., 1, 2.5, 5 µM) for 2 hours.[1]

-

Add varying concentrations of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) to the wells.

-

Incubate for 72 hours.

-

Assess cell viability using the MTT assay as described above.

-

Calculate the IC50 values for the chemotherapeutic agent with and without this compound to determine the reversal fold.

-

3. Intracellular Drug Accumulation Assay via Flow Cytometry

-

Objective: To measure the effect of this compound on the intracellular accumulation of a fluorescent chemotherapeutic agent (e.g., doxorubicin).

-

Methodology:

-

Treat resistant cells with a non-toxic concentration of this compound for a specified pre-incubation time (e.g., 2 hours).

-

Add a fluorescent substrate like doxorubicin or rhodamine 123 and incubate for a defined period (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS to remove extracellular drug.

-

Harvest the cells and resuspend them in PBS.

-

Analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence in this compound-treated cells compared to untreated cells indicates inhibition of efflux.

-

Visualizations

Caption: Experimental workflow for assessing MDR reversal using this compound.

References

- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Troubleshooting Falnidamol insolubility in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous insolubility of Falnidamol.